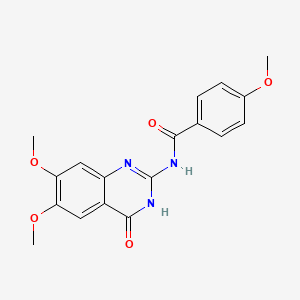![molecular formula C16H10N4O3 B5965081 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, also known as NBMI, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess unique properties that make it a promising candidate for the treatment of various diseases and conditions.
Mécanisme D'action
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one works by forming stable complexes with heavy metals and other toxic substances in the body. These complexes are then excreted from the body, thereby reducing their harmful effects. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one is its ability to bind to a wide range of heavy metals and other toxic substances. This makes it a versatile chelating agent that can be used in a variety of applications. However, 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has some limitations as well. It can be difficult to work with due to its low solubility in water, and it may have some toxicity at high concentrations.
Orientations Futures
There are many potential future directions for 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are thought to contribute to the development of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer properties, and may be useful in combination with other cancer treatments. Finally, 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one may have applications in environmental remediation, as it can bind to and remove heavy metals from contaminated soil and water.
Méthodes De Synthèse
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the condensation of 5-nitro-1H-benzimidazole with indole-2-carboxaldehyde, followed by reduction and cyclization. This process has been optimized to produce high yields of pure 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use as a chelating agent. It has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects. 3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(E)-(5-nitrobenzimidazol-2-ylidene)methyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-16-11(10-3-1-2-4-12(10)19-16)8-15-17-13-6-5-9(20(22)23)7-14(13)18-15/h1-8,19,21H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGHBLQJLUFME-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=C3N=C4C=CC(=CC4=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)/C=C/3\N=C4C=CC(=CC4=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B5965006.png)
![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)
![N-cyclobutyl-5-{1-[3-(2-pyrazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5965023.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965055.png)
![N-cyclopropyl-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5965060.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)